AG126

kinase selectivity ERK1/2 inhibition tyrosine kinase inhibitor

Select AG126 for ERK1/2 inhibition without EGFR/PDGFR interference. This 3-hydroxy-4-nitrophenyl BMN derivative uniquely augments NO-dependent HO-1 expression (up to 300-fold), unlike genistein, PD168393, PP2, or SU11652. Distinguishes peptidoglycan vs. LPS signaling—the only compound among 10 tested to do so. Ideal for macrophage inflammation, endotoxemia, and EAE studies. ≥98% purity.

Molecular Formula C10H5N3O3
Molecular Weight 215.16 g/mol
CAS No. 118409-62-4
Cat. No. B1664419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG126
CAS118409-62-4
SynonymsAG 126;  AG126;  AG-126;  Tyrphostin AG 126;  UNII-7YA4AMD1JC;  Tyrphostin A 10;  alpha-Cyano-(3-hydroxy-4-nitro)cinnamonitrile; 
Molecular FormulaC10H5N3O3
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C#N)C#N)O)[N+](=O)[O-]
InChIInChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-9(13(15)16)10(14)4-7/h1-4,14H
InChIKeyDUQADSPERJRQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[(3-Hydroxy-4-nitrophenyl)methylidene]propanedinitrile (Tyrphostin AG 126): Chemical Identity and Baseline Characterization for Scientific Procurement


2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile (CAS 118409-62-4), also known as Tyrphostin AG 126 or AG-126, is a nitrophenol-class compound belonging to the benzylidenemalononitrile (BMN) derivative family within the tyrphostin class of tyrosine kinase inhibitors [1]. Its molecular formula is C10H5N3O3 with a molecular weight of 215.16 g/mol, and it features a characteristic 3-hydroxy-4-nitrophenyl substitution pattern that distinguishes it from other BMN derivatives [2]. The compound is commercially available at ≥98% purity (GC or HPLC) and appears as a white to yellow to orange powder or crystals with a reported melting point of 181-184°C .

Why 2-[(3-Hydroxy-4-nitrophenyl)methylidene]propanedinitrile Cannot Be Interchanged with General Tyrphostins or BMN Derivatives for Targeted Research Applications


Substituting AG 126 with structurally related benzylidenemalononitrile (BMN) derivatives or other tyrphostin-class compounds introduces substantial risk of experimental failure due to fundamental differences in kinase selectivity profiles and functional activity. While the core BMN scaffold is shared across numerous tyrphostins, subtle variations in ring substitution—specifically the 3-hydroxy-4-nitrophenyl configuration in AG 126 versus 4-hydroxy-3-nitrophenyl in AG 127 or other substitution patterns—produce markedly different target engagement profiles, with AG 126 demonstrating a distinctive selectivity for ERK1/2 phosphorylation inhibition while remaining a poor inhibitor of EGFR (IC50 = 450 μM) and PDGFR (IC50 > 100 μM) . Additionally, within the tyrphostin family, AG 126 uniquely augments NO-dependent gene expression in certain cellular contexts, a functional property absent in genistein, PD 168393, PP2, and SU 11652, demonstrating that even in-class substitution can produce opposite cellular responses [1].

2-[(3-Hydroxy-4-nitrophenyl)methylidene]propanedinitrile: Product-Specific Quantitative Differentiation Evidence Against Comparators


AG 126 Selective ERK1/2 Phosphorylation Inhibition vs. Weak EGFR/PDGFR Activity Demonstrates Kinase Selectivity Profile Differentiation

AG 126 demonstrates a distinct kinase selectivity profile characterized by effective inhibition of ERK1 (p44) and ERK2 (p42) phosphorylation at 25-50 μM, while exhibiting minimal activity against epidermal growth factor receptor kinase (EGFRK) with an IC50 of 450 μM and platelet-derived growth factor receptor kinase (PDGFRK) with an IC50 exceeding 100 μM [1]. This selectivity pattern contrasts with broad-spectrum tyrosine kinase inhibitors and with more potent tyrphostins targeting growth factor receptors, positioning AG 126 as a functional ERK pathway modulator rather than a general RTK inhibitor.

kinase selectivity ERK1/2 inhibition tyrosine kinase inhibitor signal transduction

AG 126 Functional Selectivity: Differential Suppression of Peptidoglycan-Induced vs. LPS-Induced TNF-α Release Compared to Other Inhibitors

In a comparative evaluation of 10 pharmacological agents, only AG 126 discriminated significantly between peptidoglycan (PG)-induced and lipopolysaccharide (LPS)-induced TNF-α release from human monocytes, demonstrating dose-dependent suppression of PG-induced TNF-α release while sparing LPS-induced release [1]. This functional discrimination was not observed with the other nine tested substances, indicating a unique pathway-specific inhibitory profile that distinguishes AG 126 from other anti-inflammatory agents and kinase inhibitors.

TNF-alpha inflammation peptidoglycan lipopolysaccharide monocyte activation

AG 126 Lipophilicity and Solubility Profile Defines Experimental Utility Boundaries vs. Lipophilic Analog AG 556

AG 126 exhibits defined solubility characteristics with DMSO solubility of 25-100 mg/mL (requiring sonication/warming for higher concentrations), ethanol solubility of approximately 2 mg/mL (9.29 mM), and water insolubility [1]. This solubility profile reflects its intermediate lipophilicity within the tyrphostin family, distinguishing it from the more lipophilic analog AG 556, which demonstrates enhanced membrane permeability and enables later-stage therapeutic intervention in endotoxemia models where AG 126 family compounds show limited post-LPS efficacy [2].

lipophilicity solubility DMSO solubility formulation in vivo administration

AG 126 Potent COX-2 Inhibition (IC50 = 15.38 μM) in Glucocorticoid-Induced Model Demonstrates Functional Activity Distinct from ERK Inhibition

AG 126 inhibits glucocorticoid-induced cyclooxygenase-2 (COX-2) activity in human amnion cells with an IC50 of 15.38 μM . This inhibitory concentration is notably lower than the 25-50 μM range required for ERK1/2 phosphorylation inhibition, suggesting that AG 126 exerts functional effects through multiple mechanisms or that COX-2 inhibition represents a more sensitive downstream readout of ERK pathway blockade in this cellular context.

COX-2 inhibition glucocorticoid inflammation amnion cells IC50

AG 126 In Vivo Efficacy in LPS-Induced Lethal Toxicity Model: Quantitative Survival Benefit at Defined Dose

In a murine model of lipopolysaccharide (LPS)-induced lethal toxicity (septic shock), AG 126 administered at 1.5 mg/mouse reduced LPS-induced lethal toxicity from 95% to 10%, representing an absolute risk reduction of 85 percentage points and an 89% relative reduction in mortality . This substantial survival benefit was observed when AG 126 was administered prior to LPS challenge.

septic shock LPS lethal toxicity in vivo efficacy survival

AG 126 Differential HO-1 Gene Induction Capacity vs. Other PTK Inhibitors Demonstrates Unique Transcriptional Regulatory Profile

In U-937 monocytic cells, AG 126 augments the sensitivity of NO-dependent genes to nitric oxide, in direct contrast to other protein tyrosine kinase inhibitors including genistein, PD 168393, PP2, and SU 11652, which do not exhibit this stimulatory effect [1]. The most sensitive gene to AG 126 treatment was heme oxygenase-1 (HO-1), with a fold-change in expression reaching 300-fold [2]. This transcriptional activation involves p38 MAP kinase, AP-1, and Nrf2 transcription factor signaling, representing a functional property unique to AG 126 among tested kinase inhibitors.

HO-1 gene expression Nrf2 transcriptional regulation nitric oxide

2-[(3-Hydroxy-4-nitrophenyl)methylidene]propanedinitrile: Evidence-Backed Research Application Scenarios


In Vitro ERK1/2 Pathway Dissection in Inflammation and MAPK Signaling Studies

AG 126 is optimally deployed for in vitro experiments requiring selective inhibition of ERK1 (p44) and ERK2 (p42) phosphorylation without confounding EGFR or PDGFR inhibition, given its weak activity against these receptors (EGFRK IC50 = 450 μM; PDGFRK IC50 > 100 μM) relative to its ERK inhibitory concentration of 25-50 μM [1]. This selectivity profile makes AG 126 suitable for dissecting ERK-dependent signaling cascades in macrophages, monocytes, and other inflammatory cell types where RTK crosstalk could otherwise complicate data interpretation.

Murine Septic Shock and Acute Inflammation Pretreatment Models

AG 126 demonstrates robust in vivo efficacy in LPS-induced lethal toxicity models when administered as a pretreatment at 1.5 mg/mouse, reducing mortality from 95% to 10% [1]. This application scenario is appropriate for researchers investigating prophylactic intervention strategies in endotoxemia, acute inflammatory responses, and experimental autoimmune encephalomyelitis (EAE) models where AG 126 has shown beneficial effects . However, for studies requiring post-insult therapeutic intervention, the more lipophilic analog AG 556 should be considered due to AG 126's limited efficacy in delayed administration paradigms .

Peptidoglycan-Specific Inflammatory Pathway Investigation

AG 126 is uniquely suited for experiments requiring discrimination between peptidoglycan (PG)-induced and lipopolysaccharide (LPS)-induced inflammatory signaling. As the only compound among 10 tested agents to significantly differentiate between these two stimuli, AG 126 enables specific interrogation of PG/TLR2-dependent pathways without confounding effects on LPS/TLR4 signaling [1]. This application is particularly relevant for researchers studying gram-positive bacterial infection mechanisms, staphylococcal pathogenesis, and differential innate immune recognition pathways.

Nrf2/HO-1 Pathway Activation and NO-Dependent Gene Expression Studies

AG 126 possesses a unique functional property not shared by other protein tyrosine kinase inhibitors (including genistein, PD 168393, PP2, and SU 11652): the ability to augment nitric oxide-dependent gene expression, with HO-1 showing up to 300-fold induction [1]. This makes AG 126 the only commercially available PTK inhibitor suitable for investigating the intersection of kinase signaling, NO biology, and Nrf2/HO-1 transcriptional regulation in monocytic cell systems. Researchers studying cytoprotective gene programs, oxidative stress responses, or anti-inflammatory transcriptional networks should select AG 126 over alternative kinase inhibitors that lack this stimulatory capacity.

Technical Documentation Hub

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